molecular formula C14H14ClN3OS B2387916 (5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034371-95-2

(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2387916
CAS RN: 2034371-95-2
M. Wt: 307.8
InChI Key: MCQVNKBOBUUIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C14H14ClN3OS and its molecular weight is 307.8. The purity is usually 95%.
BenchChem offers high-quality (5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nociceptin/Orphanin FQ Peptide Receptors

Research on LY2940094, a nociceptin opioid peptide receptor (NOP) antagonist, suggests therapeutic benefits in obesity, eating disorders, and depression. This compound shows the importance of receptor antagonists in understanding and potentially treating a range of conditions. The study of "(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone" could follow a similar pathway, exploring receptor interactions and therapeutic applications (E. Raddad et al., 2016).

Environmental Exposure and Toxicity

Studies on environmental exposure to organophosphorus and pyrethroid pesticides highlight the importance of understanding the environmental and health impacts of chemical compounds. Investigating the environmental fate, toxicity, and exposure risks of "(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone" could be crucial for public health and environmental protection (Kateryna Babina et al., 2012).

Exposure to Environmental Phenols

The study on the exposure of pregnant women to environmental phenols underlines the significance of assessing chemical exposure risks, especially among vulnerable populations. Research on "(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone" could include evaluating its presence in environmental samples and potential health impacts (M. E. Mortensen et al., 2014).

Human Biomonitoring of Industrial Chemicals

The examination of non-persistent industrial chemicals in Danish cohorts reveals the widespread exposure to various compounds and underscores the need for biomonitoring studies. Similar research could assess human exposure to "(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone" and its metabolites to understand its distribution and potential health effects (H. Frederiksen et al., 2014).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-13-5-4-12(20-13)14(19)17-6-7-18-11(8-17)9-2-1-3-10(9)16-18/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQVNKBOBUUIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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